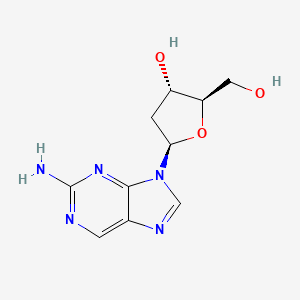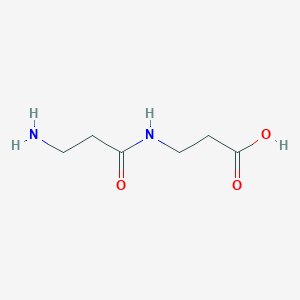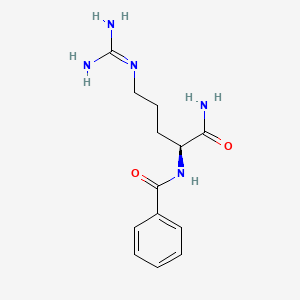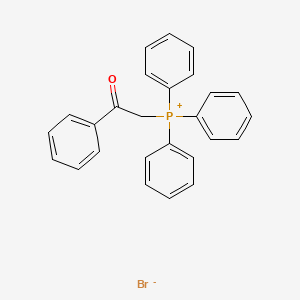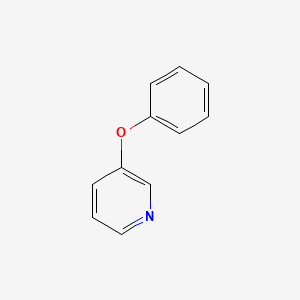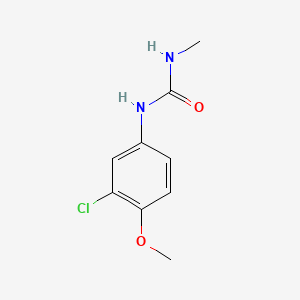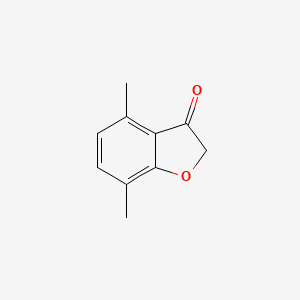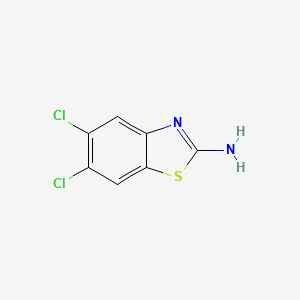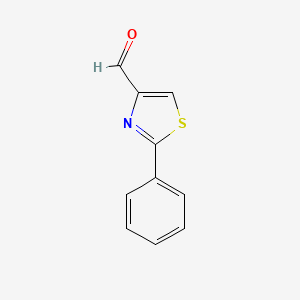
2-Phenyl-1,3-thiazole-4-carbaldehyde
Descripción general
Descripción
2-Phenyl-1,3-thiazole-4-carbaldehyde is a compound with the molecular formula C10H7NOS and a molecular weight of 189.24 . It is a solid substance with a boiling point of 51-52°C .
Synthesis Analysis
The synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde and similar compounds has been reported in several studies . For instance, one study reported the synthesis of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis
The InChI code for 2-Phenyl-1,3-thiazole-4-carbaldehyde is 1S/C10H7NOS/c12-6-9-7-13-10 (11-9)8-4-2-1-3-5-8/h1-7H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Chemical Reactions Analysis
2-Phenyl-1,3-thiazole-4-carbaldehyde and similar compounds have been reported to undergo various chemical reactions. For example, 2-Thiazolecarboxaldehyde, a thiazole aldehyde derivative, undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Physical And Chemical Properties Analysis
2-Phenyl-1,3-thiazole-4-carbaldehyde is a solid substance with a boiling point of 51-52°C . It has a density of 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Anticancer Activity
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: Thiazolidin-4-one derivatives, a type of thiazole derivative, have shown significant anticancer activities . They have been the subject of extensive research due to their potential as anticancer agents .
- Methods of Application: Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives .
- Results or Outcomes: These compounds have shown significant anticancer activities by inhibition of various enzymes and cell lines .
Antimicrobial Activity
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: Thiazoles have pharmaceutical and biological activities that include antimicrobial activity .
- Methods of Application: Modification of thiazole-based compounds at different positions to generate new molecules with potent antimicrobial activities is described .
- Results or Outcomes: The compounds containing thiazole moieties have shown potent antimicrobial activities .
Antibacterial Activity
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: Certain 1,3,4-thiadiazole derivatives have shown antibacterial activity against various bacteria strains .
- Methods of Application: The antibacterial activity was screened for various bacteria strains .
- Results or Outcomes: These derivatives have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
Antioxidant Activity
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: Triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues have shown antioxidant activity .
- Methods of Application: The antioxidant properties of these compounds were evaluated using the DPPH free radical-scavenging assay .
- Results or Outcomes: These compounds demonstrated remarkable activity compared to the standard antioxidant .
Antinociceptive and Anti-inflammatory Activity
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: Benzothiazine N-acylhydrazones, synthesized from 2-Thiazolecarboxaldehyde, have potential antinociceptive and anti-inflammatory activity .
- Methods of Application: The methods of application involve the synthesis of Benzothiazine N-acylhydrazones from 2-Thiazolecarboxaldehyde .
- Results or Outcomes: These compounds have shown potential antinociceptive and anti-inflammatory activity .
Antitumor and Cytotoxic Activity
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: Certain [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have shown cytotoxicity activity on three human tumor cell lines .
- Methods of Application: The methods of application involve the synthesis of these compounds .
- Results or Outcomes: These compounds demonstrated the most potent effect on a prostate cancer .
Safety And Hazards
Propiedades
IUPAC Name |
2-phenyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLKCCGWRITPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353053 | |
| Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-thiazole-4-carbaldehyde | |
CAS RN |
20949-81-9 | |
| Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


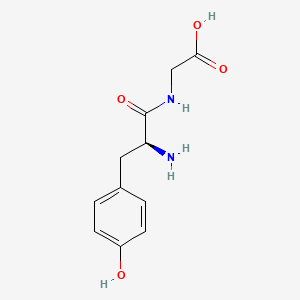
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)
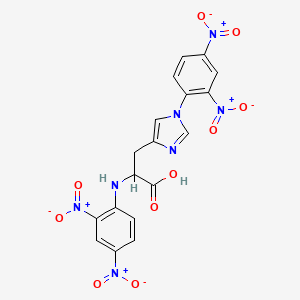
![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
